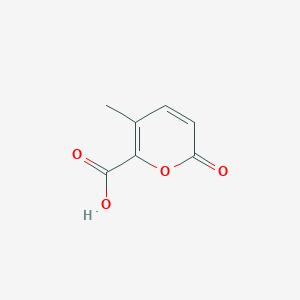

5-Methyl-2-oxo-2H-pyran-6-carboxylic acid

描述

Overview of 2H-Pyran-2-one (α-Pyrone) Chemistry and its Academic Significance

The 2H-pyran-2-one, commonly known as α-pyrone, is an unsaturated lactone with the molecular formula C₅H₄O₂. acs.org Its structure is a six-membered ring containing one oxygen atom and an adjacent carbonyl group. nih.gov This arrangement makes the α-pyrone ring a key structural motif, or pharmacophore, found in a multitude of natural products, including compounds extracted from plants, bacteria, and fungi. rsc.orgbeilstein-journals.org

The academic significance of α-pyrones is extensive, primarily due to their versatile reactivity and diverse biological activities. rsc.org They serve as crucial building blocks in synthetic organic chemistry, providing access to a wide array of more complex molecules. wikipedia.orgorganic-chemistry.org The electron-deficient nature of the pyranone ring allows it to participate in various cycloaddition reactions, such as the Diels-Alder reaction, making it a valuable tool for constructing intricate molecular architectures. vulcanchem.com Furthermore, the substitution pattern on the pyrone ring can be modified, leading to a vast library of derivatives with distinct biological profiles, including anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties. rsc.orgrsc.org

Positioning of 5-Methyl-2-oxo-2H-pyran-6-carboxylic Acid within the Pyranone Family

This compound belongs to the α-pyrone family and is distinguished by the presence of two substituents on the core pyranone ring: a methyl group at the C5 position and a carboxylic acid group at the C6 position. This specific substitution pattern defines its chemical identity and influences its physical and chemical properties.

As a disubstituted pyranone, its reactivity is governed by the interplay between the inherent electrophilicity of the pyranone ring and the electronic effects of the methyl and carboxyl functional groups. The carboxylic acid moiety, in particular, provides a handle for further chemical transformations, such as esterification or amidation, positioning the compound as a valuable synthetic intermediate. vulcanchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3060-42-2 chemsrc.com |

| Molecular Formula | C₇H₆O₄ cymitquimica.com |

| Molecular Weight | 154.12 g/mol cymitquimica.com |

| IUPAC Name | This compound |

| Synonyms | 2,4-Hexadienedioic acid, 2-hydroxy-3-methyl-, δ-lactone cymitquimica.com |

Historical Context and Evolution of Research on Substituted Pyranone Systems

Research into substituted pyranone systems has a rich history, largely propelled by the discovery of their widespread occurrence in nature and their potential as therapeutic agents. rsc.orgnih.gov A landmark development in the synthesis of these systems was the Achmatowicz reaction, first reported by Osman Achmatowicz Jr. in 1971. wikipedia.orgchem-station.comsynarchive.com This reaction provides an elegant method for the oxidative ring expansion of furfuryl alcohols into dihydropyranones, which are versatile precursors to a wide range of pyranone derivatives and monosaccharides. nih.govchem-station.com

Current Research Trajectories and Unexplored Potentials of this compound

Current research on pyranone derivatives continues to expand into new areas of medicine and materials science. Scientists are actively investigating fused pyran systems and other complex derivatives for their potential as antibacterial and antifungal agents. ekb.eg The core pyran structure is considered a "privileged scaffold" in medicinal chemistry, meaning it is frequently found in potent, biologically active compounds. researchgate.net

For this compound specifically, its primary role in contemporary research appears to be that of a chemical intermediate or building block. chemsrc.com Its structure is well-suited for creating more complex molecules. For instance, the most documented laboratory synthesis of its corresponding methyl ester proceeds via the esterification of the carboxylic acid, highlighting the acid's utility as a direct precursor. vulcanchem.com This ester has been shown to act as a dienophile in Diels-Alder reactions, a powerful carbon-carbon bond-forming reaction used to build cyclic systems. vulcanchem.com

The unexplored potential of this compound lies in its application as a starting material for the synthesis of novel, biologically active compounds. By leveraging the reactivity of both the pyranone ring and the carboxylic acid function, researchers could potentially generate libraries of new derivatives for high-throughput screening against various diseases. Its structure could be incorporated into larger molecules, potentially leading to new pharmaceuticals or advanced polymer materials. Further investigation into its own biological activity and its utility in asymmetric synthesis represents a promising, yet underexplored, avenue of research. vulcanchem.com

Structure

3D Structure

属性

IUPAC Name |

3-methyl-6-oxopyran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-4-2-3-5(8)11-6(4)7(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRJQNZWGMSAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556365 | |

| Record name | 5-Methyl-2-oxo-2H-pyran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3060-42-2 | |

| Record name | 5-Methyl-2-oxo-2H-pyran-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3060-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-oxo-2H-pyran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Techniques for Pyranone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. High-resolution ¹H and ¹³C NMR, along with two-dimensional NMR experiments, would be crucial in confirming the structure of 5-Methyl-2-oxo-2H-pyran-6-carboxylic acid.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The two vinyl protons on the pyranone ring are expected to appear in the olefinic region (typically 6-8 ppm). The methyl group protons attached to the pyranone ring would resonate upfield, likely between 2.0 and 2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for the carbonyl carbons of the lactone and the carboxylic acid, the sp²-hybridized carbons of the pyranone ring, and the sp³-hybridized carbon of the methyl group. The carbonyl carbons are the most deshielded and would appear significantly downfield. Based on data for related pyranone structures, the approximate chemical shifts can be predicted. For instance, in similar α,β-unsaturated lactone systems, the carbonyl carbon of the lactone typically resonates in the range of 160-165 ppm, while the carboxylic acid carbonyl would be found around 165-175 ppm. The olefinic carbons of the ring would be expected in the 100-150 ppm region, and the methyl carbon would appear upfield, generally below 30 ppm.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| -COOH | 10.0 - 13.0 (br s) | 165 - 175 |

| C2-C=O | - | 160 - 165 |

| C3-H | 6.0 - 6.5 (d) | 110 - 120 |

| C4-H | 7.0 - 7.5 (d) | 140 - 150 |

| C5-CH₃ | 2.0 - 2.5 (s) | 15 - 25 |

| C5 | - | 125 - 135 |

| C6 | - | 150 - 160 |

Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental data. The table is based on values for analogous compounds and general NMR principles.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the connectivity of the atoms in this compound, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the signals of the two vinyl protons (H3 and H4) would confirm their adjacent relationship on the pyranone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals to their corresponding carbon signals (e.g., the vinyl protons to their respective vinyl carbons, and the methyl protons to the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For example, correlations would be expected from the methyl protons to the C4, C5, and C6 carbons. The vinyl protons would show correlations to adjacent and geminal carbons, and the acidic proton might show a correlation to the carboxylic carbonyl carbon.

DEPT (Distortionless Enhancement by Polarization Transfer): While a one-dimensional experiment, DEPT is invaluable for distinguishing between CH, CH₂, and CH₃ groups, which would complement the information from the standard ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound with high precision. The molecular formula of the compound is C₇H₆O₄, which corresponds to a monoisotopic mass of approximately 154.0266 Da. chemsrc.com HRMS can measure this mass to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental composition and confirming that the synthesized compound has the correct molecular formula.

Expected High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₇H₇O₄⁺ | 155.0339 |

| [M+Na]⁺ | C₇H₆O₄Na⁺ | 177.0158 |

| [M-H]⁻ | C₇H₅O₄⁻ | 153.0193 |

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) would provide a characteristic fragmentation pattern that can be used to confirm the structure of this compound. The fragmentation is driven by the stability of the resulting ions. For carboxylic acids, common fragmentation pathways include the loss of water (M-18), the loss of the hydroxyl group (M-17), and the loss of the carboxyl group (M-45). nist.gov Additionally, the α-pyrone ring can undergo characteristic fragmentation, such as a retro-Diels-Alder reaction or the loss of carbon monoxide (CO) or carbon dioxide (CO₂).

Key expected fragments for this compound would include:

Molecular Ion Peak (M⁺): A peak at m/z = 154, corresponding to the intact molecule.

Loss of CO₂: A significant fragment at m/z = 110, resulting from the decarboxylation of the carboxylic acid group.

Loss of H₂O: A fragment at m/z = 136.

Loss of CO: A fragment resulting from the cleavage of the lactone ring.

The analysis of the relative abundances of these and other fragment ions would provide a unique fingerprint for the compound, further corroborating its proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by the characteristic absorption bands of the carboxylic acid and the α,β-unsaturated lactone moieties.

The key vibrational frequencies expected in the IR spectrum are:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

C=O Stretch (Lactone): A strong, sharp absorption band typically in the range of 1750-1720 cm⁻¹. The exact position is influenced by ring strain and conjugation.

C=O Stretch (Carboxylic Acid): A strong absorption band typically around 1710-1680 cm⁻¹. This band may overlap with the lactone carbonyl stretch.

C=C Stretch (Alkene): One or more medium to weak absorption bands in the 1650-1600 cm⁻¹ region, corresponding to the carbon-carbon double bonds within the pyranone ring.

C-O Stretch (Lactone and Carboxylic Acid): Strong absorption bands in the 1300-1000 cm⁻¹ region.

Expected Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Lactone | C=O Stretch | 1750 - 1720 | Strong |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong |

| Alkene | C=C Stretch | 1650 - 1600 | Medium-Weak |

| Lactone/Carboxylic Acid | C-O Stretch | 1300 - 1000 | Strong |

The presence and positions of these characteristic absorption bands in the experimental IR spectrum would provide strong evidence for the presence of the key functional groups in this compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. For pyranone compounds, this method provides invaluable insights into their solid-state conformation, molecular geometry, and the intricate network of intermolecular interactions that dictate their crystal packing. While a specific crystal structure for this compound is not publicly documented, analysis of closely related pyranone derivatives provides a clear framework for understanding the structural characteristics of this class of compounds.

The determination of absolute stereochemistry is a critical application of X-ray crystallography, particularly for chiral molecules. Although this compound itself is not chiral, many biologically active pyranones are. The technique allows for the absolute assignment of stereocenters, which is fundamental in medicinal chemistry where enantiomers can have vastly different biological activities.

Crystallographic data for representative pyranone derivatives are summarized below, illustrating the typical parameters obtained from such analyses.

Table 1: Representative Crystallographic Data for Pyranone Derivatives

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Stabilizing Interactions | Reference |

|---|---|---|---|---|---|---|

| Methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate | Monoclinic | C2/c | C4−C11 = 1.521(4) | C3−C7−O8 = 127.1(3) | N−H···N, N−H···O, C−H···π | researchgate.net |

| (E)-3-(1-((2,6-diisopropylphenyl)imino)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Monoclinic | P21/c | N/A | N/A | Intramolecular N+−H···O− | najah.edu |

| C2-Symmetrical Bis(β-enamino-pyran-2,4-dione) Derivative | Triclinic | P-1 | N/A | N/A | H…H, O…H, H…C | mdpi.com |

Chromatographic Techniques for Purity and Isolation

Chromatographic methods are indispensable for the analysis, purification, and isolation of synthetic compounds. For pyranone derivatives, High-Performance Liquid Chromatography (HPLC) is a particularly powerful and versatile technique.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both assessing the purity of pyranone compounds (analytical HPLC) and for isolating them in larger quantities (preparative HPLC). The methodology relies on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.

Analytical HPLC: For the analytical assessment of this compound and its analogs, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. Research on closely related compounds, such as the methyl ester of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid, demonstrates a typical mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or trifluoroacetic acid (TFA) to ensure sharp peak shapes for acidic analytes. sielc.com The modifier protonates the carboxylic acid moiety, reducing peak tailing and improving chromatographic resolution. Detection is commonly performed using a UV detector at a wavelength where the pyranone chromophore exhibits strong absorbance.

Preparative HPLC: The principles of analytical HPLC can be scaled up for preparative purposes to purify significant quantities of the target compound. nih.gov Preparative HPLC utilizes larger columns with greater stationary phase capacity. The goal shifts from mere detection to the collection of the purified fraction. The same reversed-phase conditions used in analytical work are often adapted for preparative separations of pyranone carboxylic acids. sielc.comsielc.com By injecting larger volumes of a concentrated sample solution, the desired compound can be separated from synthetic byproducts or starting materials. The fraction corresponding to the peak of the target compound is collected, and the solvent is subsequently removed to yield the purified product. This method is crucial for obtaining high-purity material required for further structural elucidation and biological testing.

The table below outlines typical parameters for the HPLC analysis of pyranone carboxylic acid derivatives, based on published methods for analogous structures.

Table 2: Typical HPLC Parameters for Pyranone Carboxylic Acid Derivatives

| Parameter | Analytical HPLC | Preparative HPLC | Reference |

|---|---|---|---|

| Mode | Reversed-Phase (RP) | Reversed-Phase (RP) | sielc.comsielc.com |

| Stationary Phase | C18 (e.g., 3 µm or 5 µm particle size) | C18 (larger particle size) | sielc.comsielc.com |

| Mobile Phase | Acetonitrile / Water with Phosphoric Acid or TFA | Acetonitrile / Water with Phosphoric Acid or TFA | sielc.comsielc.com |

| Flow Rate | ~1.0 mL/min | Scaled up based on column diameter (e.g., >5.0 mL/min) | nih.gov |

| Detection | UV (e.g., 220-254 nm) | UV (for fraction collection) | |

| Purpose | Purity assessment, reaction monitoring | Isolation and purification of target compound | nih.gov |

Computational Chemistry and Theoretical Studies on 5 Methyl 2 Oxo 2h Pyran 6 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and chemical reactivity of 5-Methyl-2-oxo-2H-pyran-6-carboxylic acid. These methods provide a theoretical framework for understanding the molecule's behavior in chemical reactions.

Theoretical studies on related aromatic carboxylic acids and pyran derivatives utilize computational software to determine various parameters. researchgate.netmaterialsciencejournal.org Calculations are often performed to optimize the molecular geometry and to compute thermodynamic properties such as binding energy, heat of formation, and dipole moment. researchgate.net Key indicators of chemical reactivity are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap generally implies higher chemical reactivity. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MESP) maps are also generated to identify the electrophilic and nucleophilic sites within the molecule. materialsciencejournal.orgresearchgate.net These maps illustrate the charge distribution and are invaluable for predicting how the molecule will interact with other chemical species. For pyran derivatives, these computational tools help in understanding the molecule's stability and reaction sites. materialsciencejournal.orgnih.gov

Table 1: Key Quantum Chemical Parameters Calculated for Pyranone Derivatives Below is an example of typical parameters that are determined through quantum chemical calculations for compounds in this class.

| Parameter | Description | Typical Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity. researchgate.net |

| Dipole Moment (µ) | A measure of the molecule's overall polarity | Influences solubility and intermolecular interactions. |

| MESP Analysis | Maps electron density to identify charge distribution | Predicts sites for nucleophilic and electrophilic attack. researchgate.net |

This table is illustrative of the types of data generated in computational studies of pyranone derivatives.

Interpretation of Spectroscopic Data through Computational Methods

Computational methods are a powerful tool for the interpretation and assignment of experimental spectroscopic data, such as that obtained from Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. For complex molecules like pyran derivatives, theoretical calculations can predict vibrational frequencies and chemical shifts with a high degree of accuracy. materialsciencejournal.org

Studies on related pyran structures have shown a strong correlation between the vibrational frequencies calculated using DFT methods and those observed experimentally in FT-IR and FT-Raman spectra. nih.gov By comparing the computed spectra with the experimental data, researchers can confidently assign specific vibrational modes to the corresponding functional groups within the molecule. materialsciencejournal.orgmdpi.com This synergy between theoretical and experimental data is essential for the accurate structural elucidation of newly synthesized compounds. researchgate.net

Prediction of Reaction Pathways and Transition States

Theoretical chemistry plays a crucial role in predicting the most likely pathways for chemical reactions and identifying the high-energy transition states that connect reactants and products. For pyranone derivatives, computational models can be used to explore potential reaction mechanisms. For instance, the mechanism of multicomponent reactions involving pyran-2-one structures has been proposed based on the pKa values of the reacting species, which can be computationally estimated. mdpi.com

The interaction of pyran-2-ones with reagents can lead to different reaction pathways depending on the substituents and reaction conditions. mdpi.com Computational studies can model these different pathways, calculating the energy barriers associated with each to determine the most favorable route. This predictive capability accelerates the discovery of new synthetic methods and helps in understanding the underlying factors that control chemical selectivity.

Molecular Modeling and Conformational Analysis of Pyranone Derivatives

Molecular modeling allows for the three-dimensional visualization and analysis of this compound and its derivatives. A key aspect of this is conformational analysis, which aims to identify the most stable spatial arrangements (conformers) of the molecule.

For flexible molecules, different conformers can coexist, each with a distinct energy level. Computational methods, such as DFT, are used to perform a systematic search of the potential energy surface to locate these stable conformers and determine their relative energies. nih.gov Studies on the conformational polymorphs of related 4H-pyran structures demonstrate how subtle changes in conformation can lead to different crystal packing arrangements, which in turn affect the physicochemical properties of the solid-state material. nih.gov The analysis of intra- and intermolecular interactions, such as hydrogen bonding, is critical in understanding the stability of these different forms. nih.gov

In Silico Prediction of Biological Activity and Metabolic Transformations

In silico methods are increasingly used in the early stages of drug discovery to predict the potential biological activities and metabolic fate of chemical compounds. These computational screening techniques can save significant time and resources by prioritizing promising candidates for further experimental testing.

Software programs like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on the structural formula of a compound. For a derivative of 4-hydroxy-6-methyl-2H-pyran-2-one, PASS calculations suggested potential as a platelet aggregation inhibitor and kidney function stimulant, among other activities. mdpi.com Similarly, molecular docking studies are used to predict how a molecule might bind to a specific biological target, such as an enzyme or receptor. researchgate.netnih.gov These studies provide insights into the binding affinity and the specific interactions that stabilize the ligand-protein complex. nih.gov

The prediction of metabolic transformations is another critical in silico assessment. Understanding how a compound might be metabolized by the body is essential for evaluating its potential efficacy and toxicity. Computational tools can predict the likely metabolites of a parent compound, which can then guide experimental metabolic studies. chemsrc.com

Table 2: Illustrative Example of a Predicted Biological Activity Spectrum (PASS) This table demonstrates the type of output that can be generated for a compound like this compound.

| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Anti-inflammatory | > 0.7 | < 0.1 |

| Antifungal | > 0.6 | < 0.2 |

| CYP450 Substrate | > 0.5 | < 0.1 |

| Platelet Aggregation Inhibitor | > 0.4 | < 0.3 |

Note: The values presented are hypothetical and for illustrative purposes only. Pa and Pi represent the probability of the compound being active or inactive for a given biological effect, respectively.

Biological Activities and Potential Applications of 5 Methyl 2 Oxo 2h Pyran 6 Carboxylic Acid and Its Bioactive Analogs

Structure-Activity Relationship (SAR) Studies for Biological Effects

The substitution pattern on the 2-pyrone ring plays a crucial role in determining the biological activity of these compounds. Structure-activity relationship (SAR) studies have begun to elucidate the specific structural features required for various pharmacological effects.

Certain analogs of 5-Methyl-2-oxo-2H-pyran-6-carboxylic acid have been identified as inducers of apoptosis, a programmed cell death pathway that is a key target in cancer therapy. A notable example is a series of 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7-phenyl-(E)-2,3,6,7-tetrahydro-1,4-thiazepines. Through a cell- and caspase-based high-throughput screening assay, these compounds were discovered to be effective apoptosis inducers.

SAR studies on this series revealed that substitutions on the phenyl ring at the 7-position of the thiazepine ring significantly influence the apoptotic potency. For instance, the introduction of a methoxy (B1213986) group at the 2-position and a methylthio group at the 4-position of the phenyl ring led to a substantial increase in activity.

The antiproliferative activity of pyrone derivatives is often linked to their ability to interfere with essential cellular processes, such as cell division. The aforementioned 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7-phenyl-(E)-2,3,6,7-tetrahydro-1,4-thiazepine analogs have been shown to inhibit cellular proliferation.

The mechanism of this antiproliferative action was further investigated, and it was discovered that these compounds function as inhibitors of tubulin polymerization. nih.gov Tubulin is a critical protein that polymerizes to form microtubules, a key component of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts the cell cycle and ultimately leads to apoptotic cell death. The potent apoptosis-inducing analog, 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7-(2-methoxy-4-(methylthio)phenyl)-(E)-2,3,6,7-tetrahydro-1,4-thiazepine , was found to be a highly active inhibitor of tubulin polymerization. nih.gov

In a different study, a series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives, which contain a 4-hydroxy-6-methyl-2-pyrone (B586867) moiety, were synthesized and evaluated for their anti-proliferative activity against human cancer cell lines. nih.gov Derivatives with specific substitutions on the C4-phenyl ring, such as 4-nitro, 4-chloro, and 3,4,5-trimethoxy, were identified as the most potent compounds against both SW-480 and MCF-7 cancer cell lines. nih.gov Molecular docking studies suggested that these compounds could bind to the active site of cyclin-dependent kinase-2 (CDK2), a key regulator of the cell cycle. nih.gov

| Compound/Analog | Biological Activity | Key Structural Features |

| 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7-(2-methoxy-4-(methylthio)phenyl)-(E)-2,3,6,7-tetrahydro-1,4-thiazepine | Potent apoptosis inducer, inhibitor of tubulin polymerization. nih.gov | 2-methoxy and 4-methylthio substitution on the 7-phenyl ring of the thiazepine moiety. nih.gov |

| Ethyl 2-amino-7-methyl-5-oxo-4-(4-nitrophenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate | Anti-proliferative activity against SW-480 and MCF-7 cells. nih.gov | 4-nitro substitution on the C4-phenyl ring. nih.gov |

| Ethyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate | Anti-proliferative activity against SW-480 and MCF-7 cells. nih.gov | 4-chloro substitution on the C4-phenyl ring. nih.gov |

| Ethyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate | Anti-proliferative activity against SW-480 and MCF-7 cells. nih.gov | 3,4,5-trimethoxy substitution on the C4-phenyl ring. nih.gov |

Antimicrobial and Antifungal Properties of Pyrone Derivatives

While specific studies on the antimicrobial and antifungal properties of this compound are limited, research on closely related pyrone derivatives indicates the potential of this class of compounds as antimicrobial agents.

For instance, a series of pyrano[2,3-c]pyrazole derivatives have been synthesized and evaluated for their antibacterial activity. Some of these compounds exhibited inhibitory effects against various bacterial strains. biointerfaceresearch.com Molecular docking studies suggested that these compounds may exert their effect by interacting with bacterial enzymes such as MurB and DNA gyrase B. biointerfaceresearch.com

Furthermore, the construction of hybrid molecules incorporating a thieno[2,3-d]pyrimidine (B153573) and a benzimidazole (B57391) moiety, starting from a thieno[2,3-d]pyrimidine-6-carboxylic acid derivative, has yielded compounds with antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans. mdpi.com

Another study focused on quinoxaline (B1680401) derivatives linked to a phenylhydrazone group, which showed in vitro antifungal activities against Rhizoctonia solani. researchgate.net These findings suggest that the pyrone scaffold can be a valuable component in the design of new antimicrobial and antifungal agents.

Anti-inflammatory and Antioxidant Efficacy

The anti-inflammatory and antioxidant properties of pyran-2-one derivatives are of significant interest for their potential in treating a variety of diseases associated with inflammation and oxidative stress.

A kojic acid derivative, (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate , has been shown to possess potent anti-inflammatory effects. nih.gov This compound was found to dose-dependently reduce the secretion of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-treated RAW264.7 cells. nih.gov It also suppressed the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway. nih.gov

In terms of antioxidant activity, a study on various phenolic acids provides insights into the structural requirements for free radical scavenging. The presence of hydroxyl groups on the aromatic ring is a key determinant of antioxidant capacity. nih.gov For instance, dihydroxybenzoic acids with hydroxyl groups in the para- and ortho-positions relative to each other exhibit significant antioxidant activity. nih.gov While this study did not directly test this compound, the principles of electron and hydrogen donation being crucial for antioxidant effects are broadly applicable to phenolic and enolic compounds. nih.gov

A series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives were also evaluated for their free radical scavenging potential against DPPH radicals. The derivative with a 3,4,5-trimethoxyphenyl substitution showed the highest antioxidant activity. nih.gov

| Compound/Analog | Biological Activity | Key Findings |

| (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate | Anti-inflammatory. nih.gov | Suppressed NO, PGE2, iNOS, and COX-2 expression in vitro. nih.gov |

| Dihydroxybenzoic acids | Antioxidant. nih.gov | Hydroxyl group positioning is critical for activity. nih.gov |

| Ethyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate | Antioxidant. nih.gov | Showed the highest DPPH radical scavenging activity in its series. nih.gov |

Role in Plant Growth Regulation and Agrochemical Development

Certain pyrone derivatives have been shown to influence plant growth and development, indicating their potential for use in agriculture. A notable example is 6-pentyl-2H-pyran-2-one , a volatile organic compound produced by the fungus Trichoderma atroviride. nih.gov

Furthermore, some 6-indazolyl-2-picolinic acids, which can be considered structural analogs in the context of substituted aromatic rings, have been designed and synthesized as potential herbicides. These compounds exhibited excellent inhibitory effects on the root growth of various weeds. mdpi.com

Exploration of Other Pharmacological Potentials and Mechanisms of Action

The versatility of the pyran-2-one scaffold extends to other pharmacological activities. For example, certain ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates have demonstrated strong local anesthetic activity in mice and in vitro platelet anti-aggregating activity comparable to acetylsalicylic acid. nih.gov These compounds also showed moderate analgesic and anti-inflammatory activities in animal models. nih.gov

Computational studies, such as the Prediction of Activity Spectra for Substances (PASS), have been employed to predict the biological activities of novel pyrone derivatives. For 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione , which contains a 4-hydroxy-6-methyl-2-pyrone core, PASS analysis suggested potential as an anaphylatoxin receptor antagonist, a substrate for the CYP2H protein, a platelet aggregation inhibitor, and a stimulant for kidney function. mdpi.com

These findings underscore the broad pharmacological potential of this compound and its analogs, warranting further investigation into their mechanisms of action and therapeutic applications.

Advanced Research Perspectives and Future Avenues in 5 Methyl 2 Oxo 2h Pyran 6 Carboxylic Acid Research

Innovations in Synthetic Strategies for Complex Pyrone Architectures

The development of efficient and versatile synthetic methods is crucial for exploring the full potential of the 5-Methyl-2-oxo-2H-pyran-6-carboxylic acid scaffold. While classical methods often rely on harsh conditions, modern synthetic chemistry offers milder and more precise alternatives for constructing complex pyrone architectures. nih.gov

Recent innovations focus heavily on transition-metal catalysis, which provides powerful tools for forming the pyrone ring and its derivatives. iosrjournals.orgnih.gov Key strategies include:

Palladium-Catalyzed Reactions: Methods like the Sonogashira coupling, followed by electrophilic cyclization, allow for the construction of functionalized 2-pyrones from various alkynyl esters. nih.gov Additionally, Pd-catalyzed coupling of alkynylzinc compounds with haloacrylic acids offers a two-step route to 6-alkyl-2-pyrones. nih.gov

Gold-Catalyzed Cycloisomerization: Gold catalysts are particularly effective due to their strong affinity for alkynes (carbophilicity). nih.gov This allows for the activation of alkyne precursors under very mild conditions, facilitating the regiocontrolled formation of the pyrone ring. nih.gov

Rhodium and Ruthenium Catalysis: Oxidative coupling and annulation reactions catalyzed by rhodium and ruthenium complexes provide straightforward pathways to various 2-pyrone derivatives. nih.gov

N-Heterocyclic Carbene (NHC) Catalysis: NHC catalysis has emerged as a powerful, metal-free option for synthesizing 2-pyrones. rsc.org These organocatalysts can facilitate formal [3+3] annulation reactions to build the pyrone skeleton with high efficiency and selectivity. rsc.orgorganic-chemistry.org

Beyond building the basic ring, "pyrone remodeling" strategies are being developed to transform simple pyrones into more complex, fused heterocyclic systems. rsc.org These methods often involve a regioselective ring-opening of the pyrone, followed by a subsequent annulation reaction, providing access to diverse molecular frameworks that would be difficult to synthesize otherwise. rsc.org

| Catalyst Type | Synthetic Strategy | Key Advantages |

| Palladium | Sonogashira coupling followed by cyclization; Alkynylzinc coupling | High functional group tolerance; Good yields. nih.gov |

| Gold | π-Acid catalysis of alkyne precursors | Exceedingly mild reaction conditions; High regioselectivity. nih.gov |

| Rhodium/Ruthenium | Oxidative coupling and annulation | Straightforward and efficient for substituted pyrones. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | [3+3] Cycloaddition/Annulation | Metal-free conditions; High efficiency and selectivity. rsc.org |

| Organo-catalyst | Ring-remodeling/Annulation | Access to complex, fused heterocyclic systems from simple pyrones. rsc.org |

Interdisciplinary Studies on Biological Targeting and Drug Discovery

The 2-pyrone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.gov This versatility makes this compound and its analogs attractive starting points for drug discovery programs. researchgate.netiosrjournals.org Their biological activities are extensive, including potential as anti-cancer, anti-inflammatory, anti-HIV, and antimicrobial agents. researchgate.netnih.gov

Future research in this area will increasingly rely on interdisciplinary approaches:

Target Identification and Validation: The broad bioactivity of pyrones necessitates systematic studies to identify specific molecular targets. researchgate.net For instance, derivatives have been investigated as potential dual inhibitors of COX-1/COX-2 for anti-inflammatory applications and as inhibitors of cyclin-dependent kinase-2 (CDK2) in cancer therapy.

Structure-Activity Relationship (SAR) Studies: A crucial aspect of drug development is understanding how modifications to the chemical structure affect biological activity. Literature shows that even minor changes to the substitution pattern on the 2-pyrone ring can lead to vastly different pharmacological profiles. researchgate.netnih.gov Systematic synthesis of analog libraries based on the this compound core will be essential for optimizing potency and selectivity.

Computational and Molecular Modeling: In silico techniques like molecular docking are invaluable for predicting how pyrone derivatives might bind to protein targets. lookchem.com These computational studies can guide the rational design of new compounds with improved affinity and help elucidate the structural basis for their biological effects, such as the hydrogen bonding interactions observed between pyrone derivatives and the JAK2 kinase. lookchem.com

Integration with Materials Science for Novel Functional Materials

The unique structural and electronic properties of heterocyclic compounds are increasingly being leveraged in materials science. rsc.orgopenaccessjournals.com The rigid, planar structure of the pyrone ring, combined with its functional groups, makes this compound a promising building block (monomer) for the synthesis of novel functional polymers and materials. rsc.orgresearchgate.net

Future research directions include:

High-Performance Polymers: The inherent rigidity of the pyrone backbone can be exploited to create polymers with high thermal stability. rsc.org Incorporating pyrone units into polymer chains, such as polyesters, could lead to materials suitable for applications in industries like aerospace where heat resistance is critical. rsc.org

Organic Semiconductors: Heterocyclic compounds are fundamental to the field of organic electronics. researchgate.net The conjugated π-system of the pyrone ring suggests its potential use in creating organic semiconductors, which are essential components for next-generation flexible and printed electronic devices. researchgate.net

Fluorescent Materials and Dyes: Many heterocyclic compounds exhibit unique photophysical properties, including fluorescence. encyclopedia.pub Pyrone derivatives could be developed as fluorescent markers for bioanalytical applications or as components in organic light-emitting diodes (OLEDs). encyclopedia.pub The polymerization of related compounds like carbon suboxide is known to form poly(α-pyronic) structures, indicating the feasibility of creating pyrone-based polymers. wikipedia.org

Development of High-Throughput Screening Assays for Pyrone Bioactivity

To efficiently explore the vast chemical space of pyrone derivatives and identify compounds with desired biological activities, high-throughput screening (HTS) is an indispensable tool. nih.govmdpi.com HTS allows for the rapid testing of large libraries of compounds against specific biological targets or cellular models. mdpi.com

The development of HTS assays for pyrone libraries involves several key components:

Assay Design and Platforms: A wide range of assay platforms can be adapted for screening pyrones. These include biochemical assays that measure enzyme inhibition and cell-based assays that monitor cellular responses. nih.gov Common readout technologies are based on fluorescence, luminescence, and affinity selection mass spectrometry. encyclopedia.pubnih.gov

Mass Spectrometry-Based HTS: Mass spectrometry (MS) is a particularly powerful tool for HTS because it is a label-free method that directly measures the conversion of a substrate to a product, making it applicable to a wide range of enzyme targets. nih.govnih.gov High-throughput MS platforms can analyze samples in seconds, making it feasible to screen thousands of compounds per day. nih.govsciex.com A notable example is the use of MS-based HTS to screen for mutants of 2-pyrone synthase (2PS), which led to the discovery of highly efficient variants for biosynthesis. nih.gov

Compound Libraries: The success of any HTS campaign depends on the quality and diversity of the compound library. biocrick.com Libraries of pyrone derivatives can be generated through combinatorial synthesis, building upon the innovative synthetic strategies discussed previously.

Hit Validation and False Positives: A critical step in HTS is to validate the initial "hits" and eliminate false positives, which can arise from compound interference with the assay technology itself. mdpi.com This often involves secondary assays and counter-screens to confirm that the compound's activity is specific to the intended biological target. mdpi.com

| HTS Technology | Principle | Application for Pyrones |

| Fluorescence/Luminescence | Measures light output changes caused by compound activity (e.g., enzyme inhibition). | Screening for inhibitors of kinases, proteases, or reporter gene activation. mdpi.com |

| Affinity Selection-MS | Identifies compounds that bind to a target protein by separating bound from unbound molecules. | Screening for binders to novel protein targets without a known functional assay. nih.gov |

| Direct MS-Based Assays | Directly quantifies substrate and product of an enzymatic reaction. | Screening for inhibitors of enzymes like decarboxylases or transferases where other methods are difficult. nih.govnih.gov |

| High-Content Screening (HCS) | Uses automated microscopy and image analysis to measure complex cellular phenotypes. | Assessing the effects of pyrones on cell morphology, protein localization, or other complex cellular events. biocrick.com |

常见问题

Basic Synthesis: What are effective methods for synthesizing 5-Methyl-2-oxo-2H-pyran-6-carboxylic acid, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via oxidation of methyl-substituted pyran precursors. For example, potassium permanganate (KMnO₄) in aqueous media under controlled temperature (90–95°C) is a common oxidizing agent for analogous pyridinecarboxylic acids, achieving moderate yields (~47%) . Optimization involves stepwise addition of KMnO₄ to minimize side reactions and rigorous pH control (pH 4) during acidification to isolate the product. For ester derivatives, sulfuric acid-catalyzed reflux with methanol (5 hours) followed by dichloromethane extraction and sodium sulfate drying yields methyl esters with 75% efficiency .

Advanced Purification: How can researchers address co-elution of by-products during HPLC analysis of this compound derivatives?

Answer:

Co-elution issues require method development using gradient elution with buffered mobile phases (e.g., 0.1% formic acid in acetonitrile/water). Adjusting column temperature (30–40°C) and using C18 stationary phases with smaller particle sizes (≤2 µm) can improve resolution. Cross-validation with NMR (e.g., monitoring esterification via methyl singlet at δ 3.65 ppm ) ensures purity. Recrystallization from ethanol or methylene chloride/hexane mixtures (2:3 ratio) is effective for isolating crystalline products .

Basic Characterization: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- NMR : Key signals include the methyl group (δ 1.15–1.20 ppm for CH₃), pyran ring protons (δ 7.0–8.3 ppm), and carboxylic acid protons (broad ~9–10 ppm) .

- IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and ester C-O stretches (~1730 cm⁻¹) confirm functional groups .

- Elemental Analysis : Cross-check calculated vs. experimental C/H/N ratios (e.g., C: 54.92% calc. vs. 54.62% found ) to validate purity.

Advanced Data Contradictions: How should researchers resolve discrepancies between elemental analysis and mass spectrometry (MS) data?

Answer:

Discrepancies often arise from residual solvents or incomplete drying. For example, a 0.3% deviation in carbon content (as seen in ) suggests hygroscopicity. Mitigation includes:

- Prolonged drying under vacuum (<1 mmHg, 24 hours).

- Triplicate MS analysis to confirm molecular ion peaks (e.g., m/z 245 [M⁺] for esters ).

- Complementary techniques like X-ray crystallography to validate molecular packing and stoichiometry .

Advanced Computational Modeling: Which QM/MM methods predict the reactivity of this compound in nucleophilic reactions?

Answer:

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets accurately predicts electrophilic sites (e.g., C-2 carbonyl group) and stabilization via intramolecular hydrogen bonding. Solvent effects (e.g., water) are modeled using the SMD continuum approach . For crystal packing, Hirshfeld surface analysis identifies dominant C–H⋯π and C–H⋯O interactions, which influence solubility and stability .

Basic Derivative Synthesis: What strategies improve yields in esterification or amidation reactions of this compound?

Answer:

- Esterification : Use excess methanol (20 mL/g substrate) and H₂SO₄ catalyst (0.5% w/w) under reflux. Extract with dichloromethane to recover >90% pure esters .

- Amidation : Activate the carboxylic acid with EDC/HOBt in DMF, then react with amines at 0°C to room temperature. Monitor by TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) .

Advanced Crystallography: How do crystal packing interactions affect the physicochemical properties of derivatives?

Answer:

X-ray diffraction reveals centrosymmetric dimers linked by C–H⋯π interactions (e.g., centroid distances ~3.6 Å) and weak hydrogen bonds (C–H⋯O, 2.8 Å). These interactions reduce solubility in nonpolar solvents but enhance thermal stability (decomposition >250°C) .

Basic Stability: What storage conditions prevent degradation of this compound?

Answer:

Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Avoid prolonged exposure to light or humidity, which accelerates decarboxylation. Purity degrades by ~5% after 6 months at room temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。